molecular formula C7H8OS B030320 4-Mercapto-2-methylphenol CAS No. 32281-01-9

4-Mercapto-2-methylphenol

Cat. No. B030320
CAS RN: 32281-01-9
M. Wt: 140.2 g/mol
InChI Key: UMJGOCMSBZWCNY-UHFFFAOYSA-N
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Description

4-Mercapto-2-methylphenol is part of a broader class of compounds known for containing a mercapto group (-SH), which significantly influences their chemical behavior and properties. These compounds are of interest in various fields due to their unique molecular structure and potential applications in synthesis, material science, and as ligands in complex formations.

Synthesis Analysis

The synthesis of mercapto compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of methyl 4-mercapto-3-thiophenecarboxylate, a closely related compound, is achieved through a series of reactions including the piperidine catalyzed addition, Dickmann condensation, tosylation, disulfide substitution, dehydrogenation, and reduction, resulting in a total yield of 16% (Xu Wen-fang, 2003).

Molecular Structure Analysis

The molecular structure of mercapto compounds, including 4-Mercapto-2-methylphenol, can be elucidated using techniques like FTIR, Raman spectroscopy, and X-ray crystallography. These compounds often form specific structures such as tautomers and exhibit hydrogen bonding, significantly affecting their chemical and physical properties. For instance, studies on mercapto functionalized 1,3,4-thiadiazoles revealed N H⋯S hydrogen bonding and specific crystal structures, highlighting the importance of molecular structure analysis (F. Hipler et al., 2003).

Chemical Reactions and Properties

Mercapto compounds participate in various chemical reactions, including oxidation, where the mercapto group plays a crucial role. Their ability to form disulfide bonds is particularly notable and is a key feature in the synthesis of polymers and other macromolecular structures. For example, the synthesis and characterization of poly-2-[(4-mercaptophenyl) imino methyl] phenol and its polymer-metal complexes demonstrate the reactive versatility of these compounds (I. Kaya & Fatma Baycan, 2007).

Physical Properties Analysis

The physical properties of 4-Mercapto-2-methylphenol, such as solubility, melting point, and thermal stability, can be inferred from studies on similar compounds. The thermal stability, molecular weight, and solubility in different solvents are crucial for applications in material science and chemistry. For instance, the thermal analysis of poly-4-[(2-mercaptophenyl) imino methyl] phenol revealed higher stability compared to other synthesized polymer and polymer-metal complexes, emphasizing the role of the mercapto group in enhancing thermal stability (I. Kaya & Fatma Baycan, 2007).

Chemical Properties Analysis

The chemical properties of 4-Mercapto-2-methylphenol, including reactivity towards oxidizing agents and nucleophiles, are significant for its potential applications. The presence of both mercapto and phenol groups may confer specific reactivity patterns, such as the ability to undergo electrophilic substitution reactions or to act as a ligand in metal complexes. The electrochemical properties and conductivity measurements of related compounds suggest that these mercapto compounds can serve as semiconductors, which could be useful in electronic materials (I. Kaya & Fatma Baycan, 2007).

Scientific Research Applications

  • Synthesis of Key Intermediates : A novel method for synthesizing methyl 4-mercapto-3-thiophenecarboxylate, an intermediate for drug and herbicide synthesis, was presented by Xu Wen-fang (2003) in the "Chinese Journal of Medicinal Chemistry" (Xu Wen-fang, 2003).

  • Pharmaceutical Formulations : Gatti et al. (1990) in "Journal of Chromatography A" identified the use of the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid for detecting biologically important thiols in pharmaceutical formulations (Gatti et al., 1990).

  • Organosulfur Compound Synthesis : The electrochemical oxidation of 4-amino phenol in the presence of 2-mercaptobenzimidazoles, as studied by Ameneh Amani and S. Torabi (2021) in "Applied Chemistry," efficiently synthesizes various organosulfur compounds (Ameneh Amani & S. Torabi, 2021).

  • Batteries : Challen et al. (1997) in "Polyhedron" explored the properties of the anion tris(2-mercapto-4-methylphenolato)niobate(V) for niobium(V)-based batteries (Challen et al., 1997).

  • Wine Aroma : Darriet et al. (1995) in "Flavour and Fragrance Journal" identified 4-mercapto-4-methylpentan-2-one as a major component influencing the varietal aroma of Sauvignon wines (Darriet et al., 1995).

  • Synthesis of Thiolanes : Anklam and Margaretha (1984) in "Helvetica Chimica Acta" presented the light-induced synthesis of thiolanes and 2,3-dihydrothiophenes by adding (E)-4-mercapto-2-butenoates to alkenes or alkynes (Anklam & Margaretha, 1984).

  • Biogenetic Pathway in Wines : Schneider et al. (2006) in "Analytica Chimica Acta" discovered a new pathway for 3-mercaptohexanol and 4-mercapto-4-methylpentan-2-one in wines (Schneider et al., 2006).

  • Antimicrobial Agents : Sah et al. (2014) in the "Arabian Journal of Chemistry" synthesized formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating moderate antimicrobial activity (Sah et al., 2014).

  • Metal Ion Detection : Mashhadizadeh et al. (2010) in "Analytica chimica acta" found that self-assembled mercapto thiadiazoles on gold nanoparticles are highly selective for copper ions, useful for determining copper ions in water samples (Mashhadizadeh et al., 2010).

Safety And Hazards

4-Mercapto-2-methylphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful in contact with skin or if inhaled . Protective measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methyl-4-sulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-5-4-6(9)2-3-7(5)8/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJGOCMSBZWCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462181
Record name 4-Mercapto-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Mercapto-2-methylphenol

CAS RN

32281-01-9
Record name 4-Mercapto-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 250 ml three-necked flask, to a stirred mixture of lithium aluminum tetrahydride (LiAlH4, 0.8 g, 21 mmol) and tetrahydrofuran (30 ml) was added dropwise a solution of 3-methyl-4-hydroxy-phenyl thiocyanic acid (1.1 g, 6.6 mmol) in tetrahydrofuran (THF 30 ml) at 0° C. (cooled with chilled water). After 30 min of stirring at 0° C. and another 2 hours of stirring at room temperature, the reaction was quenched by addition of broken ice in an ice water bath. The value of pH of the mixture was adjusted to 3-4 by adding 6 N hydrochloric acid, and then the aqueous phase was extracted with ethyl acetate (3×100 ml). The combined organic layer was washed with a saturated solution of sodium chloride (2×100 ml), dried over anhydrous magnesium sulfate, filtrated, and evaporated in vacuo to yield a crude product of 3-methyl-4-hydroxy-mercaptobenzene (yellow liquid).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 500 ml three-necked flask, to a stirred mixture of lithium aluminum tetrahydride (LiAlH4, 3.5 g, 92.2 mmol) and tetrahydrofuran (THF, 50 ml) was added dropwise a solution of 3-methyl-4-hydroxy-phenyl thiocyanic acid (6.13 g, 37.1 mmol) in tetrahydrofuran (THF, 30 ml) at 0° C. After 30 min of stirring at 0° C., the mixture was warmed up to room temperature and then stirred for 1 hour at room temperature. The reaction was quenched by adding ethanol (10 ml), The value of pH of the mixture was adjusted to 3-4 by adding 6 M hydrochloric acid in an ice water bath. Then the aqueous layer was extracted with ethyl acetate (3×100 ml). The combined organic layer was dried over anhydrous magnesium sulfate, filtrated, and evaporated in vacuo to give a crude product 4-hydroxy-3-methyl thiophenol as yellow oil.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.13 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a 250 ml three-necked flask with a constant-pressure dropping funnel, to a stirred mixture of lithium aluminum tetrahydride (LiAlH4, 1.0 g, 26.3 mmol) and tetrahydrofuran (30 ml) was added dropwise at 0° C. a solution of 3-methyl-4-hydroxy-phenyl thiocyanic acid (1.7 g, 10.3 mmol) in tetrahydrofuran (THF, 30 ml). After 30 min of stirring at 0° C. and another 2 hours of stirring at room temperature, the reaction was quenched by addition of broken ice in an ice water bath. The value of pH of the mixture was adjusted to 3-4 by adding 6 M hydrochloric acid, and then the aqueous phase was extracted with ethyl acetate (3×100 ml). The combined organic layer was washed with a saturated solution of sodium chloride (2×100 ml), dried over anhydrous magnesium sulfate, filtrated, and evaporated in vacuo to yield a crude product of 3-methyl-4-hydroxy-mercaptobenzene (yellow liquid).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Mercapto-2-methylphenol
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Reactant of Route 6
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